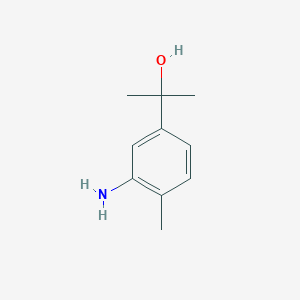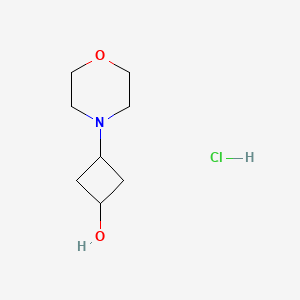![molecular formula C28H34N4O8 B1381116 benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid CAS No. 1523606-36-1](/img/structure/B1381116.png)
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Vue d'ensemble
Description
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is a chemical compound with the molecular formula C28H34N4O8. It is a spirocyclic compound, which means it contains a spiro-connected bicyclic structure. This compound is often used in various scientific research applications due to its unique structural properties and reactivity .
Applications De Recherche Scientifique
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug discovery and development due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mécanisme D'action
Target of Action
The primary target of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate(2:1) is reported to be Autotaxin . Autotaxin is an enzyme that has lysophospholipase D activity, which converts lysophosphatidylcholine into lysophosphatidic acid (LPA). LPA acts as a signaling molecule with diverse effects on various cells and tissues.
Mode of Action
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate(2:1) is reported to bind to Autotaxin and act as an inhibitor . By inhibiting Autotaxin, it prevents the conversion of lysophosphatidylcholine into LPA, thereby modulating the signaling pathways that are regulated by LPA.
Action Environment
The action, efficacy, and stability of Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate Oxalate(2:1) can be influenced by various environmental factors. These could include factors such as pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active. For instance, the compound is recommended to be stored in a sealed container at room temperature , indicating that it may be sensitive to temperature and humidity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (21): Similar spirocyclic structure but with different substituents.
Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate: Similar compound with a different oxalate ratio.
Uniqueness
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is unique due to its specific spirocyclic structure and the presence of benzyl and oxalate groups.
Propriétés
IUPAC Name |
benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H16N2O2.C2H2O4/c2*16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h2*1-5,14H,6-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLPPLHPZAVKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)

![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)



amine hydrochloride](/img/structure/B1381051.png)
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)

